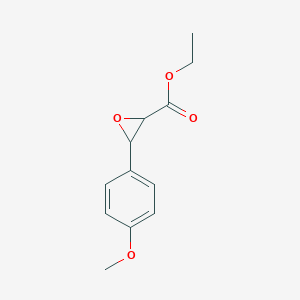
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mephenytoin, and it is commonly used as a reference standard for the analysis of drugs in biological fluids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Anticoagulants : Oxiranecarboxylic acid derivatives are used as intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for such a compound, specifically 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported, demonstrating its purity and structural integrity (Qing Wang et al., 2017).
Chemical Reactions and Derivatives
- Chromane Derivatives : Oxiranecarboxylic acid ethyl esters have been involved in reactions leading to chromane derivatives. Their structures and conformations are confirmed through various spectroscopic methods (M. Ciolkowski et al., 2009).
- Formation of Aminothiazoles : These compounds react with dithiadiphosphetane disulfide, leading to the formation of substituted aminothiazole-4-carboxylic acid ethyl esters. Their structures are established through spectroscopic means and X-ray crystallographic investigation (Boźenna Golankiewicz et al., 1985).
Application in Pharmaceutical Synthesis
- Synthesis of GABA Transporter Substances : Tritium-labeled derivatives of oxiranecarboxylic acid, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, have been synthesized for determining the efficacy of potential GABA transporter substances in vitro (R. Schirrmacher et al., 2000).
Pharmaceutical and Chemical Research
- Cancer Chemoprevention : Specifically, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a derivative, has shown promise in cancer chemoprevention. It is biosynthetically related to ferulic acid and exhibits significant biological effects against colon and tongue cancers (M. Curini et al., 2006).
Eigenschaften
CAS-Nummer |
16546-01-3 |
|---|---|
Produktname |
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Andere CAS-Nummern |
16546-01-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
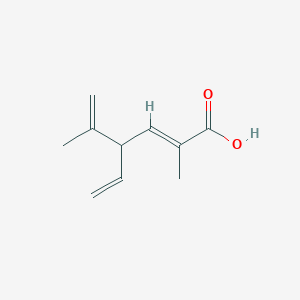
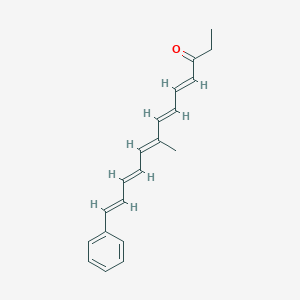
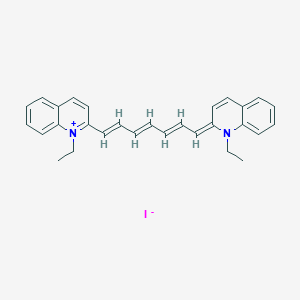
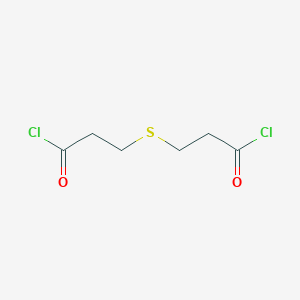
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
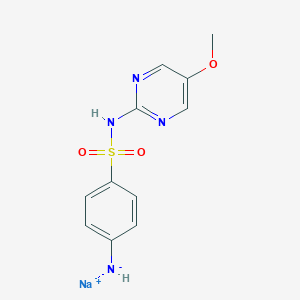
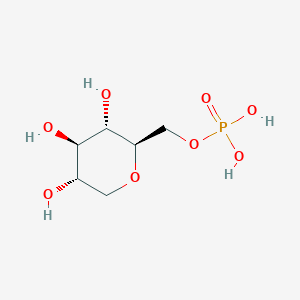
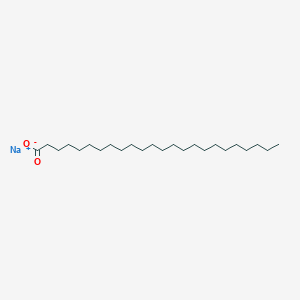
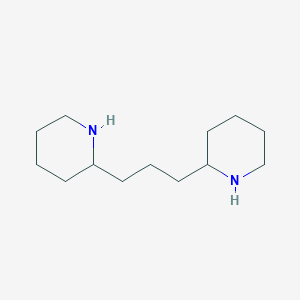

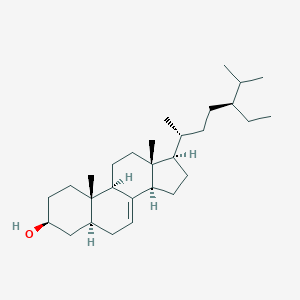
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)